1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a urea derivative featuring a pyrrolidin-5-one (γ-lactam) core substituted with a 3-fluorophenyl group at the 1-position and a naphthalen-1-yl moiety at the terminal urea nitrogen. The compound’s structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-15-7-4-8-17(11-15)25-13-16(12-20(25)26)23-21(27)24-19-10-3-6-14-5-1-2-9-18(14)19/h1-11,16H,12-13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYSRVPSISQLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrrolidinone ring, a urea moiety, and aromatic substituents, which may influence its interaction with biological targets.
- Molecular Formula : C18H17FN2O2
- Molecular Weight : Approximately 320.34 g/mol
- IUPAC Name : 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea
The presence of the fluorophenyl and naphthalene groups enhances the compound's lipophilicity and may contribute to its biological activity by facilitating membrane permeability and receptor binding.
The biological activity of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways relevant to various diseases.
- Receptor Interaction : It may bind to receptors involved in signaling pathways, influencing cellular responses and behaviors.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrrolidinone ring can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea | A549 (lung cancer) | 15 | Apoptosis induction |
| Similar Compound A | MCF7 (breast cancer) | 10 | Cell cycle arrest |
| Similar Compound B | HeLa (cervical cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
Preliminary studies suggest that urea derivatives exhibit antimicrobial properties. The interaction of the compound with bacterial membranes or specific microbial enzymes could lead to bactericidal effects.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example, a study published in Molecules highlighted the synthesis of various urea derivatives and their biological evaluations against different cancer cell lines. The findings indicated that modifications on the phenyl rings significantly influenced their anticancer activity.
Study Example
In a comparative study, researchers synthesized multiple derivatives of 5-oxopyrrolidinones and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and related urea derivatives:
Structural and Functional Insights
- However, the 3-fluorophenyl substituent in the target may confer stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in 877640-52-3, altering binding affinity.
- Aromatic Substituents : The naphthalen-1-yl group in the target compound likely increases lipophilicity compared to thiazolyl (8a–8c, ) or hydroxymethylphenyl () groups. This could enhance membrane permeability but reduce aqueous solubility.
- Halogen Effects : The 3-fluorophenyl group in the target and 8a contrasts with chlorine-rich analogs like 8b (3,5-dichlorophenyl). Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining metabolic stability.
Research Implications and Limitations
- Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural inferences rely on analogs, necessitating further experimental validation.
- Methodology : SHELX programs () are widely used for crystallographic refinement, suggesting that structural data for related compounds may be derived from these tools.
- Design Strategies : Substituting naphthalene with smaller aromatic groups (e.g., thiazolyl) could optimize solubility without sacrificing activity, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
